REACTION_CXSMILES
|
Cl.Cl[C:3]1[N:7]([CH3:8])[N:6]=[C:5]([CH3:9])[C:4]=1[CH2:10][NH2:11].[H-].[H-].[H-].[H-].[Li+].[Al+3].O>C1COCC1>[CH3:8][N:7]1[CH:3]=[C:4]([CH2:10][NH2:11])[C:5]([CH3:9])=[N:6]1 |f:0.1,2.3.4.5.6.7|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting mixture was filtered
|
Type
|
CUSTOM
|
Details
|
Organic layer was separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuum
|
Type
|
CUSTOM
|
Details
|
to give a white solid (crude product)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CN1N=C(C(=C1)CN)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |